molecular formula C8H5N3O B11776321 6-Aminobenzo[d]isoxazole-3-carbonitrile

6-Aminobenzo[d]isoxazole-3-carbonitrile

Cat. No.: B11776321
M. Wt: 159.14 g/mol
InChI Key: CNJGQMHZJZSYLL-UHFFFAOYSA-N
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Description

6-Aminobenzo[d]isoxazole-3-carbonitrile is a chemical compound with the molecular formula C8H5N3O It is a derivative of benzoisoxazole, featuring an amino group at the 6th position and a carbonitrile group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminobenzo[d]isoxazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanophenylhydrazine with carbon disulfide and potassium hydroxide, followed by cyclization to form the isoxazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

6-Aminobenzo[d]isoxazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitrobenzo[d]isoxazole derivatives.

    Reduction: Aminobenzo[d]isoxazole derivatives.

    Substitution: Alkylated or acylated benzo[d]isoxazole derivatives.

Scientific Research Applications

6-Aminobenzo[d]isoxazole-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-Aminobenzo[d]isoxazole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluorobenzo[d]isoxazol-3-ylamine
  • 5-Bromobenzo[d]isoxazol-3-ylamine
  • 5-Fluorobenzo[d]isoxazol-3-amine
  • 6-Bromobenzo[d]isoxazol-3-amine
  • 4-Bromobenzo[d]isoxazol-3-amine

Uniqueness

6-Aminobenzo[d]isoxazole-3-carbonitrile is unique due to the presence of both an amino group and a carbonitrile group on the benzoisoxazole ring. This dual functionality allows for diverse chemical reactivity and potential applications. Compared to its analogs, which may have different substituents, this compound offers a distinct set of properties that can be leveraged in various scientific and industrial contexts.

Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

6-amino-1,2-benzoxazole-3-carbonitrile

InChI

InChI=1S/C8H5N3O/c9-4-7-6-2-1-5(10)3-8(6)12-11-7/h1-3H,10H2

InChI Key

CNJGQMHZJZSYLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)ON=C2C#N

Origin of Product

United States

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